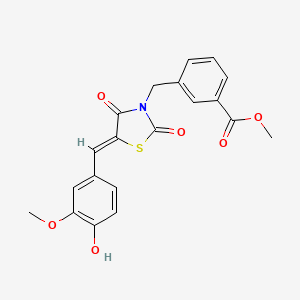

(Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound features a complex molecular structure, including a benzylidene group, a dioxothiazolidinyl moiety, and a benzoate ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form a Schiff base, followed by cyclization to form the dioxothiazolidinyl core. The final step involves esterification with methyl benzoate under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Large-scale reactions would be conducted in reactors with precise temperature and pH control to optimize the reaction conditions. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.

Reduction: : The dioxothiazolidinyl moiety can be reduced to form a thiazolidinyl derivative.

Substitution: : The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of quinone derivatives.

Reduction: : Formation of thiazolidinyl derivatives.

Substitution: : Formation of amides or other substituted benzoate derivatives.

Aplicaciones Científicas De Investigación

This compound has shown potential in various scientific research applications:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Investigated for its biological activity, including antimicrobial and antioxidant properties.

Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: : Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes like tyrosinase, which is involved in melanin production, or interact with microbial enzymes to exhibit antimicrobial activity.

Comparación Con Compuestos Similares

This compound can be compared with other similar compounds, such as:

MHY773: : A related compound with tyrosinase inhibitory activity.

1,3,4-Thiadiazole derivatives: : Compounds with antimicrobial properties.

Actividad Biológica

(Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including anticancer, antibacterial, antifungal, and antidiabetic effects. This article provides a detailed overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features a thiazolidinone ring fused with a methoxybenzylidene moiety, which is significant for its biological activity. The molecular formula is C15H15N2O5S, with a molar mass of approximately 327.35 g/mol. Its unique structure may contribute to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. A study highlighted that certain thiazolidinones can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Antimicrobial Activity

Thiazolidinones have also been reported to possess antimicrobial properties against various pathogens. In vitro studies indicated that related compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antidiabetic Effects

The thiazolidinone scaffold is recognized for its role in enhancing insulin sensitivity and lowering blood glucose levels. Research has shown that derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid and glucose metabolism. For example, one derivative exhibited an IC50 value of 5.88 µM against protein tyrosine phosphatase 1B (PTP1B), suggesting potential for developing antidiabetic agents .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Modulation : Induces cell cycle arrest in cancer cells.

- Enzyme Inhibition : Acts as an inhibitor for enzymes like PTP1B, influencing glucose metabolism.

- Antimicrobial Action : Disrupts microbial cell function through various biochemical pathways.

Propiedades

IUPAC Name |

methyl 3-[[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6S/c1-26-16-9-12(6-7-15(16)22)10-17-18(23)21(20(25)28-17)11-13-4-3-5-14(8-13)19(24)27-2/h3-10,22H,11H2,1-2H3/b17-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIRGODXBPYKDF-YVLHZVERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.